molecular formula Cr2H2K2O11S B8254765 Potassium dichromate sulfuric acid

Potassium dichromate sulfuric acid

Cat. No. B8254765
M. Wt: 392.27 g/mol
InChI Key: PTKRHFQQMJPPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04066581

Procedure details

2 g of PVG were suspended in 100 ml of distilled water and a solution of 0.74 g of potassium dichromate (0.05 molar) and 7.5 ml of 2N H2SO4 in 50 ml of distilled water were added dropwise while stirring. The suspension was stirred for 15 minutes at room temperature, the reaction product was separated by centrifugation and washed with distilled water.
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cr:1]([O:5][Cr:6]([O-:9])(=[O:8])=[O:7])([O-:4])(=[O:3])=[O:2].[K+:10].[K+].[OH:12][S:13]([OH:16])(=[O:15])=[O:14]>O>[Cr:1]([O:5][Cr:6]([O-:9])(=[O:8])=[O:7])([O-:4])(=[O:3])=[O:2].[K+:10].[K+:10].[S:13](=[O:14])(=[O:12])([OH:16])[OH:15] |f:0.1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
Quantity
7.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The suspension was stirred for 15 minutes at room temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction product was separated by centrifugation
WASH
Type
WASH
Details
washed with distilled water

Outcomes

Product
Name
Type
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+].S(O)(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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